molecular formula C12H16O3 B14187390 6,7-Octadien-2-ynoic acid, 4-hydroxy-5,5-dimethyl-, ethyl ester CAS No. 851191-85-0

6,7-Octadien-2-ynoic acid, 4-hydroxy-5,5-dimethyl-, ethyl ester

Cat. No.: B14187390
CAS No.: 851191-85-0
M. Wt: 208.25 g/mol
InChI Key: GDXWSUQDKOWDAJ-UHFFFAOYSA-N
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Description

6,7-Octadien-2-ynoic acid, 4-hydroxy-5,5-dimethyl-, ethyl ester is an organic compound with a complex structure It contains multiple functional groups, including an ester, a hydroxyl group, and a triple bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Octadien-2-ynoic acid, 4-hydroxy-5,5-dimethyl-, ethyl ester typically involves multi-step organic reactions. One common method involves the esterification of 4-hydroxy-5,5-dimethyl-6,7-octadien-2-ynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Octadien-2-ynoic acid, 4-hydroxy-5,5-dimethyl-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation catalysts such as palladium on carbon.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Amines, alcohols, and other nucleophiles

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alkenes or alkanes

    Substitution: Formation of amides or esters

Scientific Research Applications

6,7-Octadien-2-ynoic acid, 4-hydroxy-5,5-dimethyl-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,7-Octadien-2-ynoic acid, 4-hydroxy-5,5-dimethyl-, ethyl ester involves its interaction with specific molecular targets. The hydroxyl group and ester functionality allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-non-2-ynoic acid, ethyl ester
  • 5,6-Octadien-3-ynoic acid, 4-hydroxy-5,5-dimethyl-, ethyl ester

Uniqueness

6,7-Octadien-2-ynoic acid, 4-hydroxy-5,5-dimethyl-, ethyl ester is unique due to its specific arrangement of functional groups and the presence of both double and triple bonds

Properties

CAS No.

851191-85-0

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

InChI

InChI=1S/C12H16O3/c1-5-9-12(3,4)10(13)7-8-11(14)15-6-2/h9-10,13H,1,6H2,2-4H3

InChI Key

GDXWSUQDKOWDAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC(C(C)(C)C=C=C)O

Origin of Product

United States

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